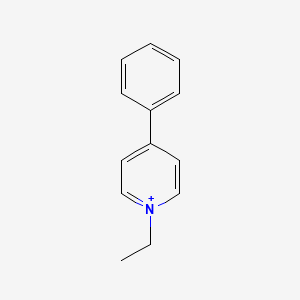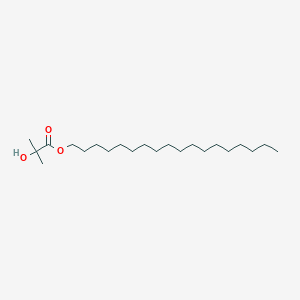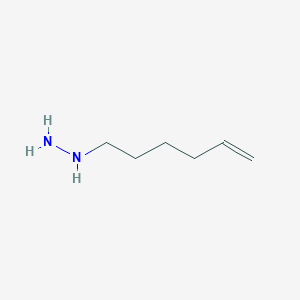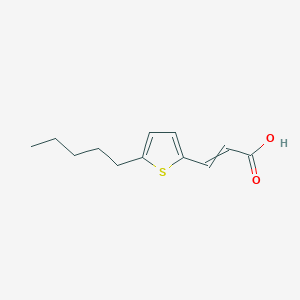
1-Ethyl-4-phenylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-phenylpyridin-1-ium is a quaternary ammonium compound with the molecular formula C13H14N It is known for its structural similarity to the neurotoxin MPTP, which is associated with Parkinsonism
Vorbereitungsmethoden
1-Ethyl-4-phenylpyridin-1-ium can be synthesized through the reaction of 4-phenylpyridine with ethyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions. The product, this compound iodide, can be isolated and purified through recrystallization .
Analyse Chemischer Reaktionen
1-Ethyl-4-phenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-phenylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of pyridinium salts.
Biology: Due to its structural similarity to MPTP, it is used in research related to neurotoxicity and Parkinson’s disease.
Medicine: It serves as a reference compound in the development of drugs targeting neurodegenerative diseases.
Industry: The compound’s unique properties make it useful in the synthesis of other chemical intermediates and as a catalyst in certain reactions
Wirkmechanismus
The mechanism of action of 1-ethyl-4-phenylpyridin-1-ium involves its interaction with biological molecules, particularly in the nervous system. It is believed to inhibit mitochondrial function by interfering with the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage. This mechanism is similar to that of MPTP, which is known to induce Parkinsonism .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-phenylpyridin-1-ium can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium (MPP+): Known for its neurotoxic effects and association with Parkinson’s disease.
1-Benzyl-4-phenylpyridinium: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific ethyl group, which influences its reactivity and interaction with biological systems .
Eigenschaften
CAS-Nummer |
106777-10-0 |
|---|---|
Molekularformel |
C13H14N+ |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
1-ethyl-4-phenylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3/q+1 |
InChI-Schlüssel |
RKXWFNKMYXFZTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)

![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)



![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)

